molecular formula C11H10FN5O B2728094 N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide CAS No. 2361638-24-4

N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide

Cat. No. B2728094
CAS RN: 2361638-24-4
M. Wt: 247.233
InChI Key: NKXBNYZYIMYXQB-UHFFFAOYSA-N
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Description

N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide, also known as FPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPTP is a tetrazole-based compound that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. This results in an increase in the inhibitory effect of GABA on neuronal activity. N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GABA receptors and carbonic anhydrase, N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide has been shown to inhibit the activity of several other enzymes, including acetylcholinesterase and butyrylcholinesterase. N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide has also been shown to have antioxidant properties, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide is its relatively simple synthesis process, which allows for the production of large quantities of the compound. Additionally, N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide has been shown to have a high degree of selectivity for its target proteins, making it a useful tool for studying their function. However, one limitation of N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide is its potential toxicity, which must be carefully considered when using the compound in experiments.

Future Directions

There are many potential future directions for the study of N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide. One area of interest is the development of new drugs based on the structure of N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide. Additionally, further research is needed to fully understand the mechanism of action of N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide and its potential applications in various fields. Finally, the potential toxicity of N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide must be further investigated to ensure its safety for use in experiments and potential therapeutic applications.
Conclusion:
In conclusion, N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide is a tetrazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide has been synthesized using a simple process and has been shown to have a high degree of selectivity for its target proteins. While the mechanism of action of N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide is not fully understood, it has been shown to have a variety of biochemical and physiological effects. Further research is needed to fully understand the potential applications of N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide and to ensure its safety for use in experiments and potential therapeutic applications.

Synthesis Methods

The synthesis of N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 1-(4-fluorophenyl)tetrazole. This intermediate is then reacted with propargyl bromide to form N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide. The overall synthesis process is relatively simple and can be carried out in a few steps with high yield.

Scientific Research Applications

N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide has also been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines. Additionally, N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide has been used as a starting point for the development of new drugs targeting specific proteins.

properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN5O/c1-2-11(18)13-7-10-14-15-16-17(10)9-5-3-8(12)4-6-9/h2-6H,1,7H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXBNYZYIMYXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide

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